1-Hexylpiperidin-3-amine
Overview
Description
1-Hexylpiperidin-3-amine is an organic compound belonging to the class of piperidines, which are heterocyclic amines This compound features a piperidine ring substituted with a hexyl group at the first position and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylpiperidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with hexyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine, hexyl bromide or hexyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: Piperidine is reacted with hexyl halide at elevated temperatures (50-100°C) to yield 1-hexylpiperidine. This intermediate is then subjected to reductive amination with ammonia or an amine source to introduce the amino group at the third position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Hexylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a catalyst like Pd/C to yield saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-Hexylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of neurotransmitter systems due to its structural similarity to certain bioactive amines.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism by which 1-hexylpiperidin-3-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The hexyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. The amino group can form hydrogen bonds and ionic interactions with target proteins, modulating their activity. Pathways involved may include neurotransmitter signaling and enzyme inhibition.
Comparison with Similar Compounds
1-Methylpiperidin-3-amine: Similar structure but with a methyl group instead of a hexyl group, leading to different lipophilicity and biological activity.
1-Ethylpiperidin-3-amine: Features an ethyl group, resulting in intermediate properties between the methyl and hexyl derivatives.
1-Propylpiperidin-3-amine: Contains a propyl group, offering a balance of hydrophobicity and reactivity.
Uniqueness: 1-Hexylpiperidin-3-amine is unique due to its longer alkyl chain, which significantly impacts its physical properties, such as solubility and membrane permeability. This makes it particularly useful in applications requiring enhanced lipophilicity and specific receptor interactions.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
1-hexylpiperidin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-3-4-5-8-13-9-6-7-11(12)10-13/h11H,2-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEZQHABRLIFLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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